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Compound of Interest

Compound Name: 2,2-Dimethylpentane

Cat. No.: B165184 Get Quote

This technical guide provides a comprehensive overview of the thermodynamic data for 2,2-
dimethylpentane, also known as neoheptane. The information is intended for researchers,

scientists, and professionals in drug development who require precise thermodynamic

properties for this compound. This document summarizes key quantitative data in structured

tables, outlines the experimental methodologies used in seminal studies, and presents a

visualization of the relationships between core thermodynamic properties.

Core Thermodynamic Data
The thermodynamic properties of 2,2-dimethylpentane have been determined through a

combination of experimental measurements and theoretical calculations. The following tables

summarize the most critical data for the gas and condensed phases, primarily sourced from the

NIST Chemistry WebBook and referenced studies.

Gas Phase Thermodynamic Properties
The following table presents the standard enthalpy of formation, standard entropy, and isobaric

heat capacity for 2,2-dimethylpentane in the ideal gas state at a standard pressure of 0.1

MPa.
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Property Value Units
Temperature
(K)

Reference

Standard

Enthalpy of

Formation (ΔfH°)

-206.3 ± 1.5 kJ/mol 298.15 [1]

Standard Molar

Entropy (S°)
390.8 ± 2.1 J/mol·K 298.15 [1]

Isobaric Heat

Capacity (Cp)
165.73 J/mol·K 300 [1]

Isobaric Heat

Capacity (Cp)
215.14 J/mol·K 400 [1]

Isobaric Heat

Capacity (Cp)
261.29 J/mol·K 500 [1]

Condensed Phase Thermodynamic Properties
The subsequent table details the thermodynamic properties of 2,2-dimethylpentane in its

liquid and solid states.
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Property Value Units
Temperature
(K)

Reference

Standard

Enthalpy of

Formation (liquid,

ΔfH°)

-238.5 kJ/mol 298.15 [2]

Standard

Enthalpy of

Combustion

(liquid, ΔcH°)

-4802.94 kJ/mol 298.15 [2]

Standard Molar

Entropy (liquid,

S°)

300.3 J/mol·K 298.15 [2]

Isobaric Heat

Capacity (liquid,

Cp)

221.12 J/mol·K 298.15 [2]

Enthalpy of

Fusion (ΔfusH)
5.86 kJ/mol 149.4 [3]

Melting Point

(Tfus)
149.4 K - [2]

Boiling Point

(Tboil)
352.3 K - [2]

Experimental Protocols
The thermodynamic data presented in this guide are predominantly derived from foundational

studies in chemical thermodynamics. While the full, detailed experimental procedures are

contained within the original publications, this section outlines the general methodologies

employed.

Low-Temperature Calorimetry (Huffman, H.M., et al., 1961):
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The heat capacities and enthalpies of fusion for 2,2-dimethylpentane were determined using

low-temperature adiabatic calorimetry. This technique involves:

Sample Purification: The sample of 2,2-dimethylpentane was highly purified to minimize the

impact of impurities on the measured thermodynamic properties.

Calorimeter: An adiabatic calorimeter was used, which is designed to minimize heat

exchange with the surroundings. The sample is placed in a container within a series of

concentric, evacuated jackets.

Heat Input: A known amount of electrical energy is introduced to the sample, causing a small

increase in temperature.

Temperature Measurement: The temperature change is precisely measured using a platinum

resistance thermometer.

Data Analysis: The heat capacity is calculated from the energy input and the corresponding

temperature rise. By conducting these measurements over a range of temperatures, a

detailed heat capacity curve is generated. The enthalpy of fusion is determined by measuring

the total energy required to melt the sample at its fusion temperature.

The entropy is then calculated from the heat capacity data using the third law of

thermodynamics.

Combustion Calorimetry (Prosen, E.J. and Rossini, F.D., 1945):

The standard enthalpy of combustion, and consequently the standard enthalpy of formation,

was determined using bomb calorimetry. The general procedure is as follows:

Sample Preparation: A precisely weighed sample of liquid 2,2-dimethylpentane is sealed in

a container, typically a thin-walled glass ampoule.

Bomb Calorimeter: The sample is placed in a "bomb," a robust, constant-volume stainless

steel container, which is then pressurized with a large excess of pure oxygen.

Ignition: The bomb is submerged in a known mass of water in a well-insulated container (the

calorimeter). The sample is ignited electrically.
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Temperature Measurement: The temperature rise of the water is meticulously measured to

determine the heat released by the combustion reaction.

Corrections: Corrections are applied for the heat of ignition, the heat of formation of nitric

acid (from residual nitrogen in the bomb), and other factors to obtain the standard heat of

combustion.

Compilation and Correlation of Data (Scott, D.W., 1974):

Much of the widely disseminated thermodynamic data for hydrocarbons, including 2,2-
dimethylpentane, comes from comprehensive reviews and correlations of existing

experimental data.[4] These works critically evaluate published data, perform statistical

analyses, and generate self-consistent sets of thermodynamic properties over a wide range of

temperatures.[4][5]

Visualization of Thermodynamic Relationships
The following diagram illustrates the logical relationships between key thermodynamic

properties and the experimental techniques used to determine them.
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Caption: Workflow for determining thermodynamic properties of 2,2-dimethylpentane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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